molecular formula C15H14N4S2 B5152693 2-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4-pyrimidinamine

2-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4-pyrimidinamine

Cat. No. B5152693
M. Wt: 314.4 g/mol
InChI Key: UGRBPFSDZYUSIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4-pyrimidinamine, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTP is a thiazole-containing compound that has been shown to have a variety of biochemical and physiological effects, making it an interesting target for further investigation. In

Mechanism of Action

The mechanism of action of 2-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4-pyrimidinamine is complex and not fully understood. It is known that this compound is metabolized in the brain to form the toxic metabolite MPP+, which selectively targets and destroys dopaminergic neurons. MPP+ is taken up by the neurons via the dopamine transporter, where it inhibits mitochondrial respiration and causes oxidative stress, ultimately leading to cell death. This compound has also been shown to inhibit the activity of thymidylate synthase, which is thought to contribute to its anticancer effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application. In Parkinson's disease research, this compound is used to selectively destroy dopaminergic neurons in the brain, leading to a Parkinson's-like syndrome. In cancer research, this compound has been shown to inhibit the activity of thymidylate synthase, which is required for DNA synthesis and cell division. This compound has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.

Advantages and Limitations for Lab Experiments

One advantage of using 2-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4-pyrimidinamine in lab experiments is that it can selectively destroy dopaminergic neurons in the brain, making it a valuable tool for studying Parkinson's disease. This compound is also relatively easy to synthesize and has been shown to produce high yields with good purity. However, there are also several limitations to using this compound in lab experiments. For example, this compound can be toxic to humans and animals, making it difficult to work with in some settings. Additionally, the mechanism of action of this compound is complex and not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for 2-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4-pyrimidinamine research. One area of interest is in developing new neuroprotective agents that can prevent the selective destruction of dopaminergic neurons in Parkinson's disease. Another potential application of this compound research is in developing new anticancer agents that target thymidylate synthase. Additionally, this compound could be used as a tool to study the mechanisms of oxidative stress and inflammation in the brain, which could lead to new treatments for a variety of neurological disorders. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.

Synthesis Methods

The synthesis of 2-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4-pyrimidinamine involves the reaction of 4-methylphenylisothiocyanate with 2-amino-4-chloropyrimidine in the presence of a base such as potassium carbonate. The resulting product is then treated with sodium borohydride to reduce the imine group and form the final compound, this compound. This synthesis method has been used in several studies and has been shown to produce high yields of this compound with good purity.

Scientific Research Applications

2-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4-pyrimidinamine has been studied extensively for its potential applications in scientific research. One of the most well-known uses of this compound is as a neurotoxin that selectively destroys dopaminergic neurons in the brain. This property has made this compound a valuable tool for studying Parkinson's disease, as it can induce a Parkinson's-like syndrome in animal models. This compound has also been studied for its potential use in cancer research, as it has been shown to inhibit the activity of the enzyme thymidylate synthase, which is required for DNA synthesis and cell division.

properties

IUPAC Name

2-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methylsulfanyl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4S2/c1-10-2-4-11(5-3-10)14-18-12(8-20-14)9-21-15-17-7-6-13(16)19-15/h2-8H,9H2,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGRBPFSDZYUSIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CSC3=NC=CC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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